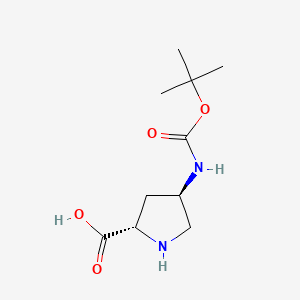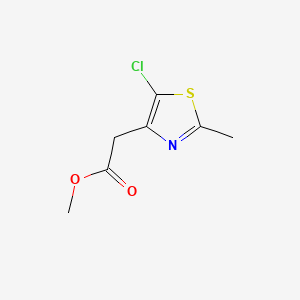
(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of 9H-carbazole with diphenylphosphine oxide under specific conditions to form the intermediate compound, which is then further reacted with a phenyl group to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to handle the complex reactions efficiently. The use of high-throughput screening and process optimization techniques ensures that the industrial production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its chemical behavior.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions can result in a wide variety of substituted products, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying various biological processes and interactions at the molecular level.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting diseases that involve oxidative stress or abnormal cellular signaling pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of electronic components and devices.
Mechanism of Action
The mechanism by which (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Properties
IUPAC Name |
3-diphenylphosphoryl-9-(4-diphenylphosphorylphenyl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-15-5-1-6-16-33,34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)47(45,35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUKEJWEOFDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H31NO2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857030 |
Source


|
| Record name | 3-(Diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226860-68-9 |
Source


|
| Record name | 3-(Diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)






![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)





